molecular formula C27H18F3N5O6 B2739249 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 894931-24-9

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2739249
CAS No.: 894931-24-9
M. Wt: 565.465
InChI Key: SWOJWELSLYRXQJ-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative featuring a 1,3-dioxolo[4,5-g]quinazolinone core substituted with a 3-phenyl-1,2,4-oxadiazole moiety and an N-(3-trifluoromethylphenyl)acetamide group. Its molecular complexity arises from the integration of multiple pharmacophoric elements:

  • 1,3-Dioxoloquinazolinone: Known for kinase inhibition and anticancer activity .
  • 3-Phenyl-1,2,4-oxadiazole: Enhances metabolic stability and ligand-receptor interactions .
  • Trifluoromethylphenyl group: Improves lipophilicity and bioavailability .

The compound’s structural uniqueness lies in the spatial arrangement of these groups, which may confer selective binding to targets such as tyrosine kinases or DNA topoisomerases.

Properties

CAS No.

894931-24-9

Molecular Formula

C27H18F3N5O6

Molecular Weight

565.465

IUPAC Name

2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C27H18F3N5O6/c28-27(29,30)16-7-4-8-17(9-16)31-22(36)12-34-19-11-21-20(39-14-40-21)10-18(19)25(37)35(26(34)38)13-23-32-24(33-41-23)15-5-2-1-3-6-15/h1-11H,12-14H2,(H,31,36)

InChI Key

SWOJWELSLYRXQJ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)NC4=CC=CC(=C4)C(F)(F)F)CC5=NC(=NO5)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. It features a quinazoline core and various functional groups that contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and interactions with specific molecular targets.

Structural Characteristics

This compound has a molecular formula of C20H15N5O6C_{20}H_{15}N_5O_6 and a molecular weight of approximately 421.4 g/mol. Its intricate structure includes:

  • A quinazoline core, known for its diverse pharmacological properties.
  • A dioxolo moiety which enhances its biological interactions.
  • An oxadiazole substituent that plays a crucial role in its anticancer activity.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and quinazoline structures exhibit various biological activities including:

  • Anticancer effects
  • Inhibition of key enzymes involved in cancer progression
  • Potential anti-inflammatory properties

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds. For instance:

  • Compounds with oxadiazole moieties have shown IC50 values ranging from 0.67 to 0.87 µM against various cancer cell lines such as PC-3 (prostate), HCT-116 (colon), and ACHN (renal) .
  • The compound's structure suggests it may inhibit critical pathways involved in cancer cell proliferation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition :
    • Compounds similar to this one have been found to inhibit enzymes such as carbonic anhydrase and histone deacetylases , which are relevant in cancer therapy .
    • For example, derivatives have demonstrated IC50 values as low as 0.24 µM against epidermal growth factor receptor (EGFR), indicating strong inhibitory potential .
  • Cell Line Studies :
    • In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines including MDA-MB-435 (melanoma) and T-47D (breast cancer) .

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with other related compounds:

Compound NameStructureIC50 (µM)Target
Compound ASimilar to oxadiazole derivatives0.67PC-3 Prostate Cancer
Compound BQuinazoline derivative0.24EGFR Inhibition
Compound COther oxadiazole-based compounds0.96Src Kinase

Case Studies

Several case studies provide insight into the efficacy of similar compounds:

  • Case Study 1 : A study evaluated the anticancer activity of a series of oxadiazole derivatives against multiple cell lines. The results indicated that structural modifications significantly influenced their potency.
  • Case Study 2 : Another research focused on the binding affinity of quinazoline derivatives to various enzymes, revealing that specific substitutions could enhance their inhibitory effects on cancer-related pathways.

Scientific Research Applications

Structural Characteristics

The compound features:

  • Quinazoline Core : Known for its diverse biological activities including anticancer properties.
  • Oxadiazole Moiety : Contributes to enzyme inhibition and has been linked to antibacterial and antifungal activities.
  • Dioxolo Structure : Enhances the compound's stability and solubility.

Biological Activities

Research indicates that compounds containing oxadiazole and quinazoline structures exhibit a wide range of biological activities:

Anticancer Activity

Studies suggest that derivatives of quinazoline can inhibit kinases involved in cancer progression. The specific structure of this compound may enhance its potency against various cancer cell lines due to its ability to interact with multiple biological targets.

Antimicrobial Properties

Compounds with oxadiazole rings have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety in this compound suggests potential as a novel antimicrobial agent .

Enzyme Inhibition

Research has highlighted the ability of oxadiazoles to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are relevant in cancer therapy and other diseases. This compound's structure indicates it may also possess similar inhibitory effects .

Potential Applications

Given its diverse pharmacological properties, this compound may have several applications:

Anticancer Drug Development

Due to its structural features that suggest kinase inhibition, ongoing research could focus on its development as a targeted therapy for various cancers.

Antimicrobial Agents

The compound's potential antibacterial properties could lead to new treatments for infections resistant to current antibiotics.

Agricultural Applications

Similar compounds have been explored for their effectiveness against phytopathogenic fungi. The integration of trifluoromethyl groups suggests enhanced efficacy in agricultural formulations aimed at protecting crops from fungal diseases .

Case Study 1: Anticancer Activity

In vitro studies on quinazoline derivatives have demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The introduction of the oxadiazole moiety in this compound may further enhance these effects through multi-target interactions .

Case Study 2: Antibacterial Efficacy

A series of oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics. This suggests that similar derivatives could be developed from the target compound for enhanced antibacterial activity .

Comparison with Similar Compounds

Research Findings and Implications

  • 3D vs. 2D Similarity : The target compound and Compound A exemplify the limitations of 2D metrics. Despite a Tanimoto score of 0.76, their 3D dissimilarity (CT = 0.62) suggests divergent pharmacological behaviors, underscoring the need for combined 2D/3D analyses in drug design .
  • Neighboring Preference Index (NPI) : The target compound’s NPI for 3D neighboring is estimated at +0.3, indicating stronger complementarity with 3D-similar analogues over 2D counterparts .

Q & A

What are the key steps for synthesizing this compound, and how is its structure confirmed?

Category: Basic
Answer:
Synthesis typically involves multi-step reactions:

  • Step 1: Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives under acidic conditions.
  • Step 2: Introduction of the 1,2,4-oxadiazole moiety via coupling reactions using carbodiimide activators (e.g., EDCI) .
  • Step 3: Acetamide functionalization via nucleophilic substitution with 3-(trifluoromethyl)phenylamine.

Structural confirmation requires:

  • NMR spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

How can researchers assess the solubility and pharmacokinetic properties of this compound?

Category: Basic
Answer:

  • Solubility: Use the SwissADME tool to predict logP (lipophilicity) and aqueous solubility. Experimental validation via shake-flask method in buffers (pH 1.2–7.4) .
  • Pharmacokinetics:
    • Permeability: Caco-2 cell assays for intestinal absorption.
    • Metabolic stability: Liver microsome assays (human/rat) to estimate half-life.
    • Plasma protein binding: Equilibrium dialysis or ultrafiltration .

What advanced strategies resolve contradictory data in biological activity assays?

Category: Advanced
Answer:

  • Cross-validation: Compare results from orthogonal assays (e.g., enzyme inhibition vs. cell-based viability).
  • Purity verification: Re-run assays with HPLC-purified batches (>98% purity) to exclude impurity-driven artifacts .
  • Target engagement studies: Use surface plasmon resonance (SPR) to confirm direct binding to purported targets .

How can computational methods guide the optimization of this compound’s bioactivity?

Category: Advanced
Answer:

  • Molecular docking: Identify key interactions (e.g., hydrogen bonds with the oxadiazole ring) using software like AutoDock Vina .
  • MD simulations: Simulate binding stability over 100+ ns trajectories to assess conformational flexibility.
  • QSAR modeling: Corlate substituent modifications (e.g., trifluoromethyl position) with activity trends .

What experimental design principles apply to in vivo efficacy studies?

Category: Advanced
Answer:

  • Dose optimization: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish effective plasma concentrations.
  • Control groups: Include vehicle controls and reference compounds (e.g., celecoxib for anti-inflammatory studies) .
  • Endpoint selection: Prioritize biomarkers (e.g., cytokine levels for inflammation) over subjective readouts .

How do structural modifications impact the compound’s enzyme inhibition profile?

Category: Advanced
Answer:

  • Substituent analysis: Replace the 3-phenyl group on the oxadiazole with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.

  • Activity cliffs: Compare IC₅₀ values of analogs (see Table 1 ) to identify critical moieties.

    Analog ModificationIC₅₀ (nM)Target Enzyme
    -CF₃ (Parent)12.3COX-2
    -OCH₃45.7COX-2
    -NO₂8.9COX-2

What analytical techniques ensure batch-to-batch consistency?

Category: Basic
Answer:

  • HPLC-DAD: Monitor purity (>95%) with a C18 column (acetonitrile/water gradient).
  • Elemental analysis: Validate C, H, N content within ±0.4% of theoretical values.
  • FT-IR spectroscopy: Confirm functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .

How can researchers investigate metabolic pathways of this compound?

Category: Advanced
Answer:

  • Phase I metabolism: Incubate with liver microsomes + NADPH; identify metabolites via LC-MS/MS .
  • Stable isotope labeling: Track metabolic fate using ¹³C-labeled acetamide groups.
  • CYP inhibition assays: Screen for interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .

What are the critical considerations for scaling up synthesis?

Category: Advanced
Answer:

  • Solvent selection: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability.
  • Catalyst optimization: Screen palladium catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd) for coupling efficiency.
  • Process analytical technology (PAT): Implement in-line FTIR to monitor reaction progression .

How can contradictory cytotoxicity data between cell lines be resolved?

Category: Advanced
Answer:

  • Cell line authentication: STR profiling to confirm identity (e.g., HeLa vs. primary cells).
  • Microenvironment modulation: Test under hypoxic vs. normoxic conditions to assess oxygen-dependent activity.
  • Mechanistic studies: Perform RNA-seq to identify off-target pathways (e.g., apoptosis vs. necroptosis) .

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